molecular formula C31H35N3O7 B1408972 (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate CAS No. 1706437-51-5

(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate

Cat. No.: B1408972
CAS No.: 1706437-51-5
M. Wt: 561.6 g/mol
InChI Key: JUKVUOMIXPGZMS-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate is a useful research compound. Its molecular formula is C31H35N3O7 and its molecular weight is 561.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit topoisomerase I, an enzyme that helps in DNA replication and transcription by relieving the torsional strain in DNA . The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby causing DNA damage and cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s inhibition of topoisomerase I leads to the accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the topoisomerase I-DNA cleavage complex. This binding prevents the re-ligation of the cleaved DNA strand, leading to the stabilization of the cleavage complex and the accumulation of DNA breaks . This mechanism of action results in the inhibition of DNA replication and transcription, ultimately causing cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can cause sustained DNA damage and prolonged cell cycle arrest, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, it can cause severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by carboxylesterases to its active metabolite, SN-38, which is significantly more potent . The compound also undergoes glucuronidation, a process that facilitates its excretion . These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues due to its high affinity for topoisomerase I, which is often overexpressed in cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA replication and transcription . The compound’s localization is facilitated by its ability to bind to topoisomerase I, which is predominantly located in the nucleus . This subcellular targeting is essential for its therapeutic efficacy.

Properties

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 8-(hydroxyamino)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O7/c1-3-19-21-15-18(41-28(37)10-8-6-5-7-9-27(36)33-40)11-13-24(21)32-29-22(19)17-34-25(29)16-23-20(30(34)38)12-14-26(35)31(23,39)4-2/h11,13,15-16,39-40H,3-10,12,14,17H2,1-2H3,(H,33,36)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKVUOMIXPGZMS-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)CCC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)CCC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate
Reactant of Route 2
Reactant of Route 2
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate
Reactant of Route 3
Reactant of Route 3
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate
Reactant of Route 4
Reactant of Route 4
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate
Reactant of Route 5
Reactant of Route 5
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate
Reactant of Route 6
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate

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